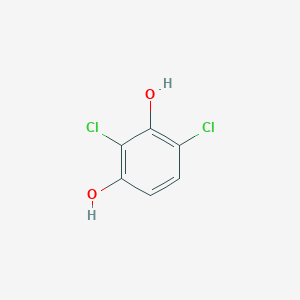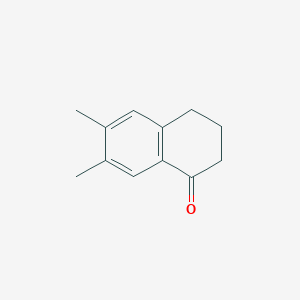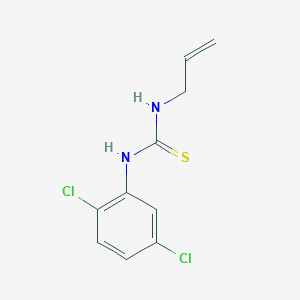
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio-, also known as allylthiourea (ATU), is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme catalase, which plays a crucial role in the breakdown of hydrogen peroxide in cells. ATU has been used in various fields of research, including biochemistry, physiology, and pharmacology, to study the effects of catalase inhibition on cellular processes.
作用机制
ATU works by inhibiting the activity of catalase, which is an enzyme that breaks down hydrogen peroxide in cells. Hydrogen peroxide is a reactive oxygen species that can cause oxidative damage to cells if it is not properly broken down. By inhibiting catalase, ATU increases the levels of hydrogen peroxide in cells, leading to oxidative stress and DNA damage.
生化和生理效应
ATU has been shown to induce oxidative stress and DNA damage in cells, leading to cell death. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, ATU has been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
实验室实验的优点和局限性
ATU has several advantages as a research tool. It is a potent inhibitor of catalase, which allows researchers to study the effects of catalase inhibition on cellular processes. It is also relatively inexpensive and easy to synthesize. However, ATU also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on cellular processes can be complex and difficult to interpret.
未来方向
There are several areas of future research that could be pursued with ATU. One area is the development of catalase inhibitors as potential anticancer agents. Another area is the study of the effects of catalase inhibition on aging and age-related diseases. Additionally, further research could be done to elucidate the complex effects of ATU on cellular processes and to identify potential therapeutic targets for the treatment of diseases such as cancer and neurodegenerative disorders.
合成方法
ATU can be synthesized through a multi-step process that involves the reaction of allylamine with carbon disulfide to form allylthiocarbamate, which is then treated with hydrochloric acid to yield ATU. This synthesis method has been widely used in the production of ATU for research purposes.
科学研究应用
ATU has been used extensively in scientific research to study the effects of catalase inhibition on cellular processes. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. ATU has also been used to study the role of catalase in cancer cells and the potential use of catalase inhibitors as anticancer agents.
属性
CAS 编号 |
17073-16-4 |
|---|---|
产品名称 |
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio- |
分子式 |
C10H10Cl2N2S |
分子量 |
261.17 g/mol |
IUPAC 名称 |
1-(2,5-dichlorophenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H10Cl2N2S/c1-2-5-13-10(15)14-9-6-7(11)3-4-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |
InChI 键 |
NVWQXGOPUASPAE-UHFFFAOYSA-N |
手性 SMILES |
C=CCN=C(NC1=C(C=CC(=C1)Cl)Cl)S |
SMILES |
C=CCNC(=S)NC1=C(C=CC(=C1)Cl)Cl |
规范 SMILES |
C=CCNC(=S)NC1=C(C=CC(=C1)Cl)Cl |
其他 CAS 编号 |
17073-16-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



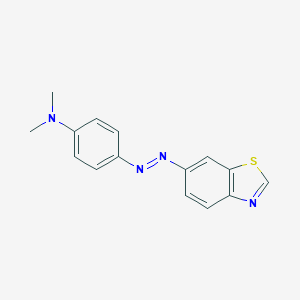
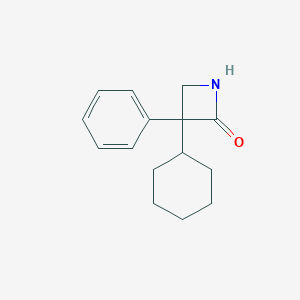
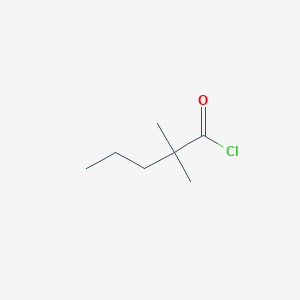
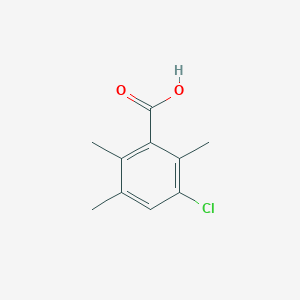
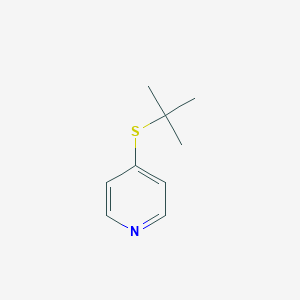
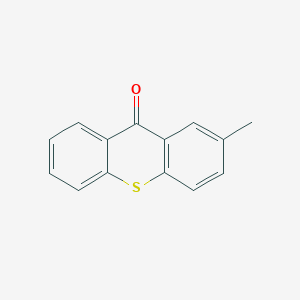
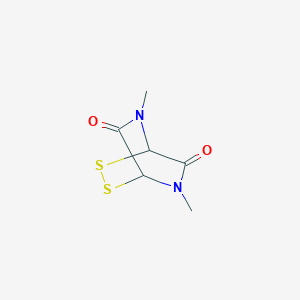
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
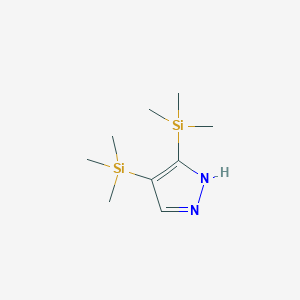
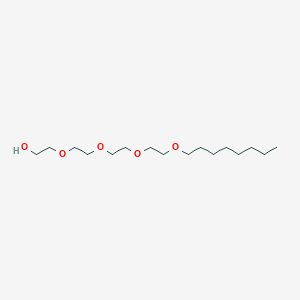
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
